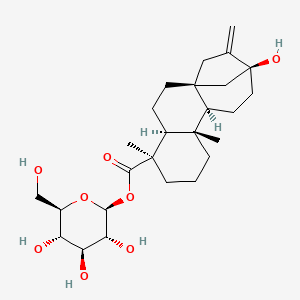

Glucosyl stéviol

Vue d'ensemble

Description

Le stéviol-19-O-glucoside est un glycoside de stéviol, un type de glycoside diterpénique présent dans les feuilles de la plante Stevia rebaudiana. Les glycosides de stéviol sont connus pour leur intensité de douceur, qui est considérablement plus élevée que celle du saccharose. Le stéviol-19-O-glucoside est un métabolite dans la voie de biosynthèse des glycosides de stéviol dans Stevia rebaudiana . Ces composés sont largement utilisés comme édulcorants naturels en raison de leur nature non calorique et de leur stabilité dans diverses conditions.

Applications De Recherche Scientifique

Steviol-19-O-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.

Analyse Biochimique

Biochemical Properties

Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of glucosyl steviol is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming glucosyl steviol . This glycosylation process enhances the solubility and stability of the compound. Additionally, glucosyl steviol has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .

Cellular Effects

Glucosyl steviol exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucosyl steviol has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, glucosyl steviol exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of glucosyl steviol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glucosyl steviol binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, glucosyl steviol can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucosyl steviol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that glucosyl steviol remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that glucosyl steviol can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of glucosyl steviol vary with different dosages in animal models. At lower doses, glucosyl steviol has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Glucosyl steviol is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, glucosyl steviol is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .

Transport and Distribution

The transport and distribution of glucosyl steviol within cells and tissues involve specific transporters and binding proteins. In humans, glucosyl steviol is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, glucosyl steviol can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of glucosyl steviol is crucial for its activity and function. Studies have shown that glucosyl steviol is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of glucosyl steviol . This subcellular localization allows glucosyl steviol to interact with various biomolecules, enhancing its biological activity.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du stéviol-19-O-glucoside implique généralement l'extraction des glycosides de stéviol des feuilles de Stevia rebaudiana, suivie d'une glycosylation enzymatique ou chimique. Le processus commence par l'extraction du stéviol, qui est ensuite soumis à une glycosylation à l'aide de donneurs de glucose tels que l'uridine diphosphate glucose (UDP-glucose). Des enzymes comme les glycosyltransférases facilitent le transfert du glucose vers la molécule de stéviol, formant le stéviol-19-O-glucoside .

Méthodes de production industrielle : La production industrielle du stéviol-19-O-glucoside implique la culture à grande échelle de plantes Stevia rebaudiana, suivie de l'extraction et de la purification des glycosides de stéviol. Des méthodes biotechnologiques avancées, notamment l'ingénierie métabolique de micro-organismes comme Saccharomyces cerevisiae, ont été développées pour améliorer le rendement et l'efficacité de la production de glycosides de stéviol .

Analyse Des Réactions Chimiques

Types de réactions : Le stéviol-19-O-glucoside subit diverses réactions chimiques, notamment :

Oxydation : Les glycosides de stéviol peuvent être oxydés pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques.

Substitution : La glycosylation et la déglycosylation sont des réactions de substitution courantes impliquant des glycosides de stéviol.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.

Substitution : Glycosylation enzymatique utilisant des glycosyltransférases et de l'UDP-glucose.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de glycosides de stéviol avec des motifs de glycosylation différents, tels que le rebaudioside A, le rebaudioside C et le stévioside .

4. Applications de la recherche scientifique

Le stéviol-19-O-glucoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et ses effets sur diverses voies biologiques.

5. Mécanisme d'action

Le mécanisme d'action du stéviol-19-O-glucoside implique son interaction avec diverses cibles moléculaires et voies :

Effet sucrant : Il se lie aux récepteurs du goût sucré sur la langue, déclenchant une sensation de goût sucré.

Effets thérapeutiques : Il a été démontré qu'il inhibe les ADN polymérases et l'ADN topoisomérase II humaine, suggérant des propriétés anticancéreuses potentielles.

Mécanisme D'action

The mechanism of action of steviol-19-O-glucoside involves its interaction with various molecular targets and pathways:

Sweetening Effect: It binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.

Therapeutic Effects: It has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting potential anticancer properties.

Comparaison Avec Des Composés Similaires

Le stéviol-19-O-glucoside est unique parmi les glycosides de stéviol en raison de son motif de glycosylation spécifique. Des composés similaires comprennent :

Stévioside : Contient deux molécules de glucose liées au squelette de stéviol.

Rebaudioside A : Contient trois molécules de glucose, avec un motif de glycosylation différent par rapport au stévioside.

Dulcoside A : Contient une molécule de glucose et une molécule de rhamnose.

Ces composés diffèrent en intensité de douceur, en stabilité et en activités biologiques, faisant du stéviol-19-O-glucoside un composé distinct et précieux pour diverses applications.

Propriétés

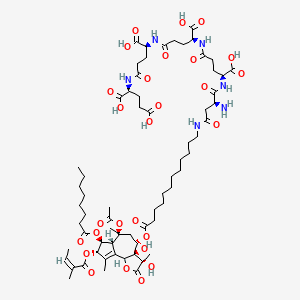

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPOFZJZPYRNFF-CULFPKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983540 | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64977-89-5 | |

| Record name | Glucosyl steviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCOSYL STEVIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)